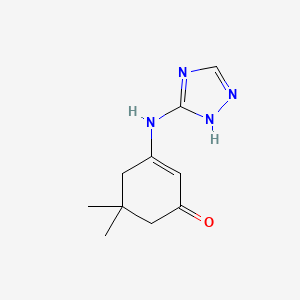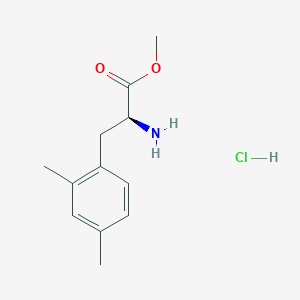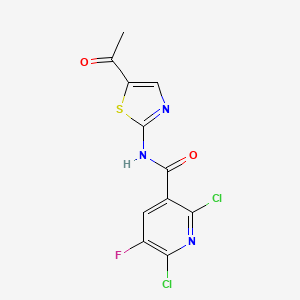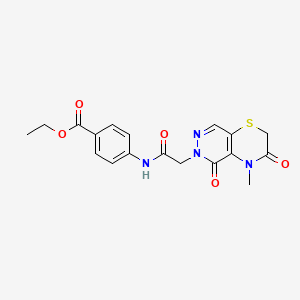![molecular formula C14H19N3OS B2781507 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440332-71-8](/img/structure/B2781507.png)
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a quinazoline group, which is a type of heterocyclic compound . The molecule also contains a propan-2-yloxy group and a propylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinazoline ring and the various attached groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The quinazoline ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the versatility of heterocyclic compounds related to 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione in synthesizing a wide range of derivatives. For instance, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, researchers have synthesized tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These processes involve catalytic reactions under specific conditions to yield compounds with potential therapeutic and industrial applications (Bacchi et al., 2005).
Antimicrobial Activities
The antimicrobial potential of derivatives synthesized from the core structure of 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione has been a subject of exploration. Studies on new 1,2,4-triazole derivatives reveal that some compounds exhibit good to moderate activities against various microorganisms. This research suggests the potential for developing novel antimicrobial agents from this chemical framework (Bektaş et al., 2010).
Synthesis of Quinazolinones
Quinazolinones, synthesized from amino derivatives similar to 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione, have been investigated for various applications. A novel method involving a palladium-catalyzed domino reaction has been developed for the synthesis of 4-phenylquinazolinones. This approach highlights the compound's role in facilitating the synthesis of biologically active molecules, potentially useful in drug development and material science (Hikawa et al., 2012).
Pharmacological Potential
The pharmacological potential of compounds structurally related to 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione has been explored, particularly in the context of anti-inflammatory and analgesic activities. Research on Mannich bases containing the ibuprofen moiety has shown promising results, indicating the potential for developing new therapeutic agents based on this chemical structure (Sujith et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-propan-2-yloxypropylimino)-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)18-9-5-8-15-13-11-6-3-4-7-12(11)16-14(19)17-13/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGLHLECBWVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN=C1C2C=CC=CC2=NC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)



![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)
